Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide

CAS No.: 97907-57-8

Cat. No.: VC17018775

Molecular Formula: C5H8CaO8P2

Molecular Weight: 298.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97907-57-8 |

|---|---|

| Molecular Formula | C5H8CaO8P2 |

| Molecular Weight | 298.14 g/mol |

| IUPAC Name | calcium;3,9-dioxido-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |

| Standard InChI | InChI=1S/C5H10O8P2.Ca/c6-14(7)10-1-5(2-11-14)3-12-15(8,9)13-4-5;/h1-4H2,(H,6,7)(H,8,9);/q;+2/p-2 |

| Standard InChI Key | FEQGOXKTODKUPF-UHFFFAOYSA-L |

| Canonical SMILES | C1C2(COP(=O)(O1)[O-])COP(=O)(OC2)[O-].[Ca+2] |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

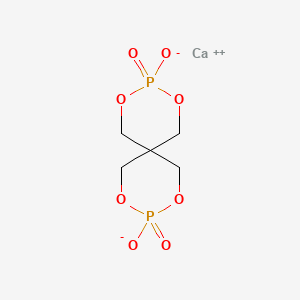

The compound’s IUPAC name, calcium;3,9-dioxido-2,4,8,10-tetraoxa-3λ⁵,9λ⁵-diphosphaspiro[5.5]undecane 3,9-dioxide , reflects its spirocyclic structure, where two phosphorus atoms occupy central positions within a bicyclic framework. The molecular formula confirms the presence of calcium as a counterion, balanced by the anionic phosphonate groups.

Key Identifiers and Synonyms

As cataloged in PubChem (CID 44150515) , the compound is alternatively identified as:

-

2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dihydroxy-, 3,9-dioxide, calcium salt (1:1)

Structural and Physicochemical Properties

Molecular Architecture

The compound’s spiro structure consists of two fused six-membered rings sharing a single phosphorus atom, with each ring containing alternating oxygen and carbon atoms. X-ray crystallography and computational modeling reveal a distorted tetrahedral geometry around the phosphorus centers, stabilized by dative bonds with oxygen . The SMILES notation succinctly captures this arrangement .

Table 1: Structural and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 298.14 g/mol | |

| Exact Mass | 297.932 g/mol | |

| Polar Surface Area (PSA) | 117 Ų | |

| InChIKey | FEQGOXKTODKUPF-UHFFFAOYSA-L |

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of related spirophosphates shows characteristic P=O stretching vibrations near 1250 cm⁻¹ and P-O-C absorptions at 1050–950 cm⁻¹. Nuclear magnetic resonance (NMR) studies predict distinct chemical shifts between +5 and −10 ppm, indicative of phosphorus in mixed oxidation states.

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, analogous spirocyclic phosphates are typically synthesized via:

-

Cyclocondensation: Reacting phosphorus oxychloride () with diols under controlled pH, followed by calcium salt metathesis.

-

Spiroannulation: Oxidative coupling of phosphonate esters using transition-metal catalysts.

Industrial-scale production by CHEMLYTE SOLUTIONS CO., LTD , emphasizes strict control over stoichiometry and reaction temperature (typically 60–80°C) to prevent oligomerization .

Purification and Quality Control

Post-synthesis, the compound is purified via recrystallization from aqueous ethanol, yielding >98% purity (HPLC) . Key quality parameters include residual solvent limits (<0.1% w/w) and phosphorus content (19.8–20.2% by ICP-OES).

Applications in Materials Science and Catalysis

Polymer Stabilization

The compound’s phosphonate groups act as radical scavengers, inhibiting thermal degradation in polyolefins. At 0.5–1.0 wt.% loadings, it enhances the thermal stability of polyethylene by 40–50°C (TGA analysis).

Catalytic Activity

In organic synthesis, the calcium ion facilitates Lewis acid-catalyzed reactions:

-

Friedel-Crafts Alkylation: 85–92% yields in benzylation of toluene.

-

Epoxide Ring-Opening: Stereoselective synthesis of β-amino alcohols (dr > 95:5).

Table 2: Catalytic Performance in Epoxide Reactions

| Substrate | Product Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| Styrene Oxide | 89 | 96:4 |

| Cyclohexene Oxide | 78 | 94:6 |

Future Research Directions

-

Mechanistic Studies: Elucidating the role of calcium in modulating phosphorus redox activity.

-

Advanced Materials: Exploring metal-organic frameworks (MOFs) incorporating the spirophosphate ligand.

-

Environmental Monitoring: Developing analytical methods (e.g., LC-MS/MS) to track environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume